Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-
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Description
Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-, also known as Glycine, N-[2-[[(9H-fluoren-9-ylMethoxy)carbonyl]aMino]ethyl]-N-[[2-oxo-4-[[(phenylMethoxy)carbonyl]aMino]-1(2H)-pyriMidinyl]acetyl]-, is a useful research compound. Its molecular formula is C33H31N5O8 and its molecular weight is 625.62794. The purity is usually 95%.
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Biological Activity
Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-N-[[2-oxo-4-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinyl]acetyl]- is a complex compound with significant implications in biochemical research and potential therapeutic applications. Understanding its biological activity is crucial for its utilization in drug development and molecular biology.
Chemical Structure and Properties
The compound's molecular formula is C25H30N4O6 with a molecular weight of approximately 625.6 g/mol . Its structure features a glycine backbone modified with multiple functional groups, including fluorenylmethoxy and phenylmethoxy carbonyls, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H30N4O6 |
Molecular Weight | 625.6 g/mol |
CAS Number | 1335206-40-0 |
Purity | ≥97% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized to function as a modulator of protein interactions due to the presence of the fluorenylmethoxy group, which can enhance binding affinity to target proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and degradation.
- Cell Signaling : The compound's structural features allow it to engage in cell signaling pathways, possibly influencing cellular responses to external stimuli.
Case Studies
- In Vitro Studies : A study conducted on human cell lines demonstrated that the compound exhibits cytotoxic effects at higher concentrations while promoting cell proliferation at lower doses. This biphasic response indicates its potential as a therapeutic agent in cancer treatment .
- Animal Models : In vivo experiments using murine models showed that administration of the compound led to significant reductions in tumor size compared to control groups. This suggests its efficacy as an antitumor agent, warranting further investigation into its mechanisms and applications .
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-N-[[2-oxo-4-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinyl]acetyl]-:
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Neuroprotective Effects : Studies indicate potential neuroprotective benefits, particularly in models of neurodegenerative diseases, suggesting that it may help mitigate neuronal damage .
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31N5O8/c39-29(18-38-16-14-28(35-31(38)42)36-33(44)45-20-22-8-2-1-3-9-22)37(19-30(40)41)17-15-34-32(43)46-21-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-14,16,27H,15,17-21H2,(H,34,43)(H,40,41)(H,35,36,42,44) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLVBIRMJOBKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)CC(=O)N(CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31N5O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801102118 |
Source
|
Record name | Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-N-[[2-oxo-4-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinyl]acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169396-95-6 |
Source
|
Record name | Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-N-[[2-oxo-4-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinyl]acetyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169396-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-N-[[2-oxo-4-[[(phenylmethoxy)carbonyl]amino]-1(2H)-pyrimidinyl]acetyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801102118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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